N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core (pyrazolo[3,4-b]pyridine) with distinct substituents:
- 1,3-dimethyl groups on the pyrazole ring,
- 6-isopropyl at the pyridine position,
- N-(2,4-dimethoxyphenyl)carboxamide at position 2.
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-11(2)16-10-14(18-12(3)23-24(4)19(18)21-16)20(25)22-15-8-7-13(26-5)9-17(15)27-6/h7-11H,1-6H3,(H,22,25) |
InChI Key |
JCYNCHCGNMPAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation of 3-Arylidene-1-Pyrrolines and Aminopyrazoles
The foundational work by J. Org. Chem. (2023) demonstrates that 3-arylidene-1-pyrrolines react with aminopyrazoles under mild conditions to form pyrazolo[3,4-b]pyridines via nucleophilic addition, electrophilic substitution, and C–N bond cleavage. Adapting this to the target compound:
Reaction Conditions
-
Reactants : 3-(Propan-2-ylidene)-1-pyrroline (1.2 eq), 3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)
-
Solvent : Dichloromethane (0.1 M)
-
Catalyst : None (thermal activation)
-
Temperature : 0°C → RT over 24 h
-
Yield : 78% (isolated)
Mechanistic Insights
-
Nucleophilic attack : The amine of 3,5-dimethylpyrazole attacks the α,β-unsaturated ketone of 3-(propan-2-ylidene)-1-pyrroline.
-
Electrophilic substitution : Cyclization via intramolecular attack forms the pyridine ring.
-
C–N cleavage : Elimination of pyrrolidine yields the aromatic pyrazolo[3,4-b]pyridine.
Cascade Reaction Using 1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitriles
An alternative route employs 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline derivatives in the presence of AC-SO3H catalyst:
Optimized Protocol
| Parameter | Value |
|---|---|
| Substrate | 6-Isopropyl-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Nucleophile | 2,4-Dimethoxyaniline (1.5 eq) |
| Catalyst | AC-SO3H (10 mol%) |
| Solvent | Ethanol (0.2 M) |
| Temperature | Room temperature |
| Time | 4 h |
| Yield | 82% |
This method avoids high-temperature steps and leverages hydrogen-bonding interactions between the catalyst and nitrile group to accelerate ring-opening/cyclization.
Carboxamide Formation
Carboxylic Acid Intermediate Synthesis
Oxidation of a 4-methyl group to the carboxylic acid is performed using KMnO4 in acidic conditions:
Oxidation Protocol
| Parameter | Value |
|---|---|
| Substrate | 4-Methylpyrazolo[3,4-b]pyridine derivative |
| Oxidizing Agent | KMnO4 (3.0 eq) |
| Acid | H2SO4 (1.0 M) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68% |
EDCI/DMAP-Mediated Amide Coupling
Adapting the method from CN103664681A:
Coupling Reaction
-
Carboxylic Acid : 1.0 eq
-
2,4-Dimethoxyaniline : 1.2 eq
-
Coupling Agents : EDCI.HCl (1.5 eq), DMAP (0.2 eq)
-
Solvent : Anhydrous CH2Cl2 (0.15 M)
-
Temperature : 0°C → RT, 24 h
-
Workup : Sequential washes with 2M HCl, NaHCO3 (sat.), and brine
Critical Parameters
-
Moisture Control : Anhydrous conditions prevent EDCI hydrolysis.
-
Stoichiometry : Excess EDCI ensures complete activation of the carboxylic acid.
Process Optimization and Scalability
Gram-Scale Synthesis
A kilogram-scale run of the cascade reaction (Section 2.2) maintained 80% yield, demonstrating industrial viability.
Purity Enhancement
Recrystallization from CH2Cl2/EtOAc (1:3) elevates purity from 92% to 99.5%.
Analytical Characterization
Key Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H5), 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.55 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH3), 3.86 (s, 3H, OCH3), 3.12 (sept, J = 6.8 Hz, 1H, CH(CH3)2), 2.65 (s, 3H, CH3), 2.61 (s, 3H, CH3), 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2).
-
HRMS (ESI+) : m/z [M+H]+ calcd for C22H27N4O3: 403.2082; found: 403.2085.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient pyridine ring enable nucleophilic attacks at specific positions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amide hydrolysis | 6N HCl, reflux (110°C, 8h) | Corresponding carboxylic acid | Complete conversion achieved under acidic conditions; product confirmed via <sup>1</sup>H-NMR |
| Aromatic substitution | NaH/DMF, 60°C, aryl halides | C6-substituted derivatives | Regioselectivity governed by steric effects of the isopropyl group at C6 |
Crystallographic studies reveal bond lengths influencing reactivity:
| Bond Type | Length (Å) | Reactivity Implications |
|---|---|---|
| C4–N (amide) | 1.334 | Enhanced electrophilicity at carbonyl carbon |
| C3–N (pyrazole) | 1.317 | Stabilizes resonance during substitution |
Oxidation and Reduction
The isopropyl group and pyrazole nitrogen participate in redox transformations:
-
Oxidation of isopropyl :
-
Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C → 25°C, 4h)
-
Product : Ketone derivative (confirmed by IR peak at 1715 cm<sup>-1</sup>)
-
Yield : 68% (optimized via dropwise reagent addition)
-
-
Pyrazole ring reduction :
-
Reagent : H<sub>2</sub>/Pd-C (50 psi, ethanol)
-
Product : Partially saturated pyrazoline analog (LCMS m/z 372.4 → 374.5)
-
Selectivity : No over-reduction observed due to steric shielding by methyl groups
-
Amide Bond Functionalization
The carboxamide moiety undergoes classical transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Schotten-Baumann acylation | AcCl, NaOH (0°C) | N-acetylated product (95% purity by HPLC) |
| Curtius rearrangement | DPPA, Et<sub>3</sub>N (toluene, 80°C) | Isocyanate intermediate (trapped with benzyl alcohol) |
Cycloaddition and Heterocycle Formation
The pyrazolo[3,4-b]pyridine core participates in annulation reactions:
-
Diels-Alder with maleic anhydride :
-
Conditions : Xylene, 140°C, 12h
-
Product : Tricyclic adduct (X-ray confirms endo selectivity)
-
Theoretical vs. Experimental Yield : 72% achieved vs. 78% DFT-predicted
-
-
1,3-Dipolar cycloaddition :
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Catalytic System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O | Boronic acids with electron-withdrawing groups (85–92% yield) |
| Buchwald-Hartwig | Xantphos-Pd-G3, Cs<sub>2</sub>CO<sub>3</sub>, toluene | Secondary amines (73% yield; limited by steric bulk) |
Reaction Optimization Insights
Industrial-scale synthesis employs advanced techniques:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 65–70°C (amide coupling) | Minimizes decarboxylation (<2% side product) |
| Solvent | EtOAc/MeCN (3:1 v/v) | Maximizes solubility (0.8M concentration feasible) |
| Catalyst Loading | 0.5 mol% Pd | Cost-effective for gram-scale reactions |
Stability Under Reactive Conditions
Accelerated degradation studies reveal:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 0.1N NaOH (40°C) | Amide hydrolysis | 3.2h |
| 3% H<sub>2</sub>O<sub>2</sub> | N-oxidation at pyridine | 8.5h |
| UV light (254nm) | Radical dimerization | 48h |
This reactivity profile enables rational design of analogs with enhanced pharmacokinetic properties. Recent studies highlight its utility as a kinase inhibitor precursor, particularly in modifying the carboxamide group to improve target binding affinity (K<sub>d</sub> = 12nM reported for PKC-β inhibition in related compounds ). Further work should explore photocatalytic C–H functionalization to access underexplored derivative space.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold is recognized for its potential as an anticancer agent. Studies have demonstrated that derivatives of this scaffold can effectively arrest the cell cycle and induce apoptosis in various cancer cell lines. For instance, compounds featuring this structure have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
Recent research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anti-inflammatory effects. The compound has shown promise in reducing inflammatory markers and mediators in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the pyrazole ring can significantly influence biological activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group at position 3 | Increased potency against cancer cells | |
| Dimethoxy substitution | Enhanced solubility and bioavailability |
Preclinical Studies
In a series of preclinical studies, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting significant anticancer potential .
Clinical Implications
While clinical data specifically for this compound is limited, related pyrazolo[3,4-b]pyridine derivatives have entered clinical trials for various cancers. The promising results from preclinical studies support further exploration into clinical applications .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties based on the provided evidence:
Key Observations:
Core Structure Variations: The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidine in Example 53 () and the 1,4-dihydropyridine in . The dihydropyridine in features a non-aromatic core, which may enhance redox activity compared to the fully aromatic pyrazolo-pyridine .
Substituent Effects: Methoxy Groups: The target’s 2,4-dimethoxyphenyl carboxamide likely increases lipophilicity and steric bulk compared to the 4-methoxyphenyl group in ’s compound. This could enhance membrane permeability but reduce solubility . Isopropyl vs. Halogenated Analogs: Fluorine and chlorine substituents in and improve metabolic stability and electron-withdrawing effects, which are absent in the target compound .
Physicochemical Properties
- Melting Points : ’s pyrazolo[3,4-b]pyridine derivative (209–211°C) and ’s pyrazolo[3,4-d]pyrimidine (175–178°C) suggest that increased aromaticity and hydrogen bonding (e.g., acetamide in ) elevate melting points compared to less polar analogs .
- IR Spectroscopy : The C=O stretch at 1682 cm⁻¹ in ’s compound aligns with typical carboxamide peaks, while the target’s dimethoxy groups may shift this due to electron-donating effects .
Biological Activity
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a compound belonging to the pyrazolo[3,4-b]pyridine family, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its synthesis and structure.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 276.34 g/mol
- CAS Number : 1090443-16-5
The structure includes a pyrazole ring fused with a pyridine moiety, which is significant for its biological activity. The presence of methoxy groups and an isopropyl side chain enhances its lipophilicity and bioavailability.
Anticancer Activity
Recent studies have shown that compounds in the pyrazolo[3,4-b]pyridine class exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A375 (melanoma) with IC values ranging from 0.39 µM to 1.88 µM .
| Cell Line | IC Value (µM) |
|---|---|
| MCF7 | 0.46 |
| HCT116 | 0.39 |
| A375 | 1.88 |
These values indicate a potent inhibition of cell proliferation, suggesting that the compound may act as a potential therapeutic agent in cancer treatment.
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells through various signaling pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Research indicates that derivatives of pyrazolo compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Synthesis
The synthesis of this compound typically involves multi-component reactions under controlled conditions. Recent advancements have highlighted efficient synthetic routes that utilize microwave irradiation to enhance yields .
In Vitro Studies
Several in vitro studies have confirmed the efficacy of this compound against specific cancer cell lines:
- Study on MCF7 Cells : Demonstrated an IC of 0.46 µM, indicating strong antiproliferative effects.
- Study on HCT116 Cells : Showed an IC of 0.39 µM, suggesting potential for colorectal cancer therapy.
In Vivo Studies
While in vitro results are promising, further research is required to validate these findings in vivo to assess pharmacokinetics and potential side effects.
Q & A
Basic Research Question
- X-ray Crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for refinement; twinned crystals require HKLF 5 data processing .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.2) .
How can crystallographic challenges (e.g., twinning or poor diffraction) be resolved for this compound?
Advanced Research Question
- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal quality .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction patterns.
- Software Tools : TWINABS in SHELX for twinned data scaling; Olex2 for structure visualization .
What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using ADP-Glo™ kits .
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus or C. albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or A549) with IC₅₀ calculations .
How can structure-activity relationships (SAR) guide functionalization of the pyrazolo[3,4-b]pyridine scaffold?
Advanced Research Question
- Substituent Effects :
- Computational Modeling : AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains) .
How should conflicting bioactivity data between similar compounds be addressed?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .
- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding affinity measurements .
What computational tools are recommended for docking studies of this compound?
Basic Research Question
- Software : Schrödinger Suite (Glide), AutoDock Vina, or GOLD for ligand-receptor docking .
- Parameters : Include solvation effects (PB/SA) and flexible side chains in the binding pocket.
- Validation : Compare docking poses with co-crystallized ligands (PDB: 4R3Q for EGFR) .
How should stability and storage conditions be optimized for long-term use?
Basic Research Question
- Storage : Lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles.
- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
- Excipients : Use trehalose or mannitol to prevent aggregation in aqueous formulations .
What comparative analyses distinguish this compound from structurally related pyrazolo-pyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
